CAS registry number search for (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine
CAS registry number search for (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine
Title: Navigating the 3D Chemical Space: A Technical Guide to CAS 2137916-60-8 [(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine]
Executive Summary
In contemporary drug discovery, the transition from planar, sp²-hybridized aromatic rings to complex, sp³-rich three-dimensional scaffolds—often termed "escaping flatland" ()—is a critical strategy for improving clinical success rates. This whitepaper provides an in-depth technical analysis of (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine (CAS Registry Number: 2137916-60-8), a highly specialized bicyclic building block. By detailing its chemical informatics, structural rationale, and synthetic integration, this guide serves as a comprehensive resource for medicinal chemists and drug development professionals seeking to leverage advanced bioisosteres.
Chemical Informatics and Registry Data
A rigorous CAS registry search is the foundational step in compound procurement and validation. Querying CAS 2137916-60-8 reveals a unique bridged bicyclic primary amine[1]. The molecule is characterized by a 100% Fsp³ fraction (fraction of sp³ hybridized carbons), making it an ideal candidate for lead optimization where three-dimensionality is required to enhance target selectivity and reduce off-target promiscuity.
Table 1: Chemical Identity and Physicochemical Properties
| Property | Value |
| Chemical Name | (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine |
| CAS Registry Number | 2137916-60-8 |
| Molecular Formula | C9H17NO |
| Monoisotopic Mass | 155.13101 Da |
| SMILES | CC12CCC(CC1)(CO2)CN |
| Structural Class | Bridged oxabicyclic primary amine |
Structural Rationale in Medicinal Chemistry
The strategic value of (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine lies in its precise geometric constraints and functional group placement. As an application scientist, one must look beyond the basic formula to understand the causality of its design:
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The Oxa-Bridge (Hydrogen Bond Acceptor): Purely carbocyclic bicyclo[2.2.2]octanes are highly lipophilic, often leading to poor aqueous solubility. The incorporation of an ethereal oxygen atom in the bridge significantly lowers the partition coefficient (logP) and increases the Topological Polar Surface Area (TPSA), thereby improving the overall ADME profile[2].
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Bridgehead Methylation (Metabolic Shielding): The methyl group at the C1 bridgehead position provides critical steric shielding. In biological systems, bridgehead carbons are highly susceptible to hydroxylation by Cytochrome P450 (CYP450) enzymes. The C1-methyl group effectively blocks this metabolic liability, increasing the half-life of the resulting drug candidate.
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The Methanamine Vector: The -CH2-NH2 group extends the basic nitrogen away from the immediate steric bulk of the bicyclic core. This allows the primary amine to act as an unhindered nucleophile during synthesis and a predictable hydrogen-bond donor/acceptor in the protein binding pocket.
Experimental Methodology: Standardized Amide Coupling Protocol
To integrate CAS 2137916-60-8 into a drug discovery pipeline, amide coupling is the most frequent synthetic application. The following protocol utilizes HATU, chosen specifically because the HOAt active ester it generates is highly efficient at overcoming the moderate steric hindrance imposed by the adjacent bicyclic core ().
Protocol: HATU-Mediated Amide Bond Formation This protocol is designed as a self-validating system, incorporating real-time monitoring and specific purification steps to ensure high-fidelity biological data.
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Preparation of the Active Ester:
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In a flame-dried 20 mL scintillation vial, dissolve the target carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.
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Causality: Anhydrous conditions prevent premature hydrolysis of the highly reactive HOAt ester. DMF is selected for its superior solubilizing properties across a wide range of polarities.
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Activation Phase:
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Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol) followed by HATU (1.1 eq, 0.55 mmol). Stir at room temperature (20°C) for exactly 15 minutes.
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Causality: DIPEA acts as a non-nucleophilic base, deprotonating the acid without competing for the activated ester. The 15-minute pre-activation ensures quantitative conversion to the HOAt ester before the amine is introduced, minimizing epimerization.
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Amine Introduction:
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Add (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine (1.2 eq, 0.6 mmol) dropwise to the activated mixture.
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Causality: A slight stoichiometric excess of the bicyclic amine ensures complete consumption of the (often more valuable) carboxylic acid partner.
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Reaction Monitoring (Self-Validation):
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Stir the reaction at room temperature for 2–4 hours. Monitor progression via LC-MS.
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Causality: LC-MS provides real-time mass confirmation (M+H) of the product, validating the success of the coupling before proceeding to workup.
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Workup and Purification:
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Quench with saturated aqueous NaHCO₃ (10 mL) and extract with Ethyl Acetate (3 x 10 mL).
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Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) and brine, then dry over anhydrous Na₂SO₄.
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Causality: The repetitive LiCl wash is a critical self-validating step; it completely removes residual DMF, which is known to cause false positives in high-throughput in vitro screening assays.
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Hazard and Safety Profiling
Handling novel chemical entities requires strict adherence to safety protocols. A review of the safety data for CAS 2137916-60-8 reveals specific handling requirements according to the [3].
Table 2: GHS Hazard Classifications
| Hazard Class | Category | Hazard Code | Description |
| Skin Corrosion | 1B | H314 | Causes severe skin burns and eye damage. Requires the use of standard PPE (nitrile gloves, lab coat, safety goggles). |
| STOT SE | 3 | H336 | May cause drowsiness or dizziness. All manipulations must be performed inside a certified chemical fume hood. |
Workflow Visualization
The following diagram illustrates the logical progression of utilizing this specific CAS registry compound from initial search to final lead optimization.
Workflow for integrating CAS 2137916-60-8 into a lead optimization pipeline.
Conclusion
The identification and application of (1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanamine (CAS 2137916-60-8) exemplifies the sophisticated nature of modern drug design. By leveraging its unique 3D architecture, built-in metabolic shielding, and favorable physicochemical properties, researchers can effectively navigate beyond flatland, generating robust lead candidates with superior clinical potential.
References
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PubChemLite Database. "2137916-60-8 (C9H17NO)". Université du Luxembourg.[Link]
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NextSDS Chemical Substance Database. "{1-methyl-2-oxabicyclo[2.2.2]octan-4-yl}methanamine". NextSDS. [Link]
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Lovering, F., Bikker, J., & Humblet, C. "Escape from Flatland: Increasing Proportion of sp3-hybridized Atoms Associated with Clinical Success". Journal of Medicinal Chemistry.[Link]
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Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents". Chemical Society Reviews.[Link]
